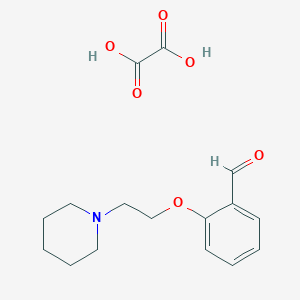

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate

Description

Properties

IUPAC Name |

oxalic acid;2-(2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.C2H2O4/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7,12H,1,4-5,8-11H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEOGZMECOVNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387955 | |

| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14573-94-5 | |

| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate chemical structure and properties

This guide details the structural properties, synthesis, and strategic utility of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate , a versatile pharmacophore building block in medicinal chemistry.

Structure, Properties, and Synthetic Utility in Drug Discovery

Executive Summary & Strategic Utility

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (CAS: 14573-94-5 for free base) is a bifunctional intermediate combining a reactive benzaldehyde core with a basic piperidine side chain.[1] This specific ortho-substitution pattern renders it a "privileged structure" for two primary applications:

-

Heterocyclic Construction: It serves as a direct precursor for benzofurans and coumarins via intramolecular cyclization, scaffolds widely found in anti-arrhythmic and anti-tumor agents.

-

GPCR & SERM Ligand Design: The 2-(piperidin-1-yl)ethoxy motif is a canonical "basic tail" used to engage aspartic acid residues in binding pockets of Estrogen Receptors (SERMs like Raloxifene) and GPCRs (5-HT, Histamine receptors). While Raloxifene utilizes the para-isomer, this ortho-isomer is critical for Structure-Activity Relationship (SAR) studies exploring conformational restriction and receptor subtype selectivity.

Chemical Structure Analysis

The compound exists as an oxalate salt to ensure oxidative stability of the aldehyde and prevent N-oxide formation at the piperidine nitrogen.

Caption: Structural modularity of the target compound. The ortho-positioning facilitates unique intramolecular cyclization pathways not possible with meta- or para-isomers.

Physicochemical Properties[4][5]

The oxalate salt is preferred over the free base due to its enhanced shelf-life and handling properties. The free aldehyde is prone to oxidation (to benzoic acid) and polymerization; the oxalate form mitigates this.

| Property | Specification |

| Chemical Name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate |

| CAS Number | 14573-94-5 (Free Base) |

| Molecular Formula | C₁₄H₁₉NO₂[1][2][3][4] · C₂H₂O₄ |

| Molecular Weight | 233.31 (Free Base) + 90.03 (Oxalate) = 323.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone |

| Melting Point | Typically 120–160°C (Dependent on crystallization solvent) |

| Stability | Hygroscopic; store under inert atmosphere at -20°C |

Synthesis & Manufacturing Protocol

This protocol utilizes a Williamson Ether Synthesis followed by salt formation. The choice of base and solvent is critical to minimize the competing Cannizzaro reaction of the aldehyde.

Phase 1: Etherification (Free Base Synthesis)

Reaction: Salicylaldehyde + 1-(2-Chloroethyl)piperidine HCl

-

Reagent Prep: Dissolve Salicylaldehyde (1.0 eq) in DMF (Dimethylformamide, 5 mL/mmol).

-

Base Activation: Add Potassium Carbonate (K₂CO₃, 3.0 eq) and Potassium Iodide (KI, 0.1 eq, catalytic). Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Expert Note: KI is essential here to convert the chloro-alkylamine to the more reactive iodo-species in situ (Finkelstein condition).

-

-

Alkylation: Add 1-(2-Chloroethyl)piperidine Hydrochloride (1.2 eq) portion-wise.

-

Reflux: Heat to 80°C for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted salicylaldehyde) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Result: Yellow/Orange oil (Crude Free Base).

-

Phase 2: Oxalate Salt Formation

Rationale: The crude oil is difficult to purify via column chromatography due to streaking. Salt crystallization purifies it effectively.

-

Dissolution: Dissolve the crude free base oil in a minimal amount of Absolute Ethanol .

-

Acid Addition: Prepare a saturated solution of Oxalic Acid (1.05 eq) in Ethanol. Add dropwise to the amine solution with vigorous stirring.

-

Crystallization: A white precipitate should form immediately. If not, add Diethyl Ether until turbid and cool to 4°C overnight.

-

Isolation: Filter the solid, wash with cold Ether, and dry under vacuum.

Caption: Step-by-step synthetic workflow for the isolation of high-purity oxalate salt.

Analytical Characterization

To validate the structure, the following NMR signals are diagnostic. The ortho substitution pattern is confirmed by the specific splitting of the aromatic protons.

-

¹H-NMR (400 MHz, DMSO-d₆):

-

Aldehyde (CHO): Singlet at ~10.4 ppm .

-

Aromatic: Four protons in the 6.9–7.8 ppm region. The doublet at ~7.0 ppm corresponds to the proton ortho to the ether linkage.

-

Linker (O-CH₂): Triplet at ~4.2 ppm .

-

Linker (N-CH₂): Triplet at ~3.4 ppm (shifted downfield due to salt formation).

-

Piperidine: Broad multiplets at 1.4–1.8 ppm (ring carbons) and 3.0–3.2 ppm (N-ring carbons).

-

Oxalate: Broad singlet (OH) often exchanged/invisible or very downfield >12 ppm.

-

Applications in Drug Discovery[8][9]

This compound is a high-value "divergent intermediate." Its utility extends beyond simple analogs into complex heterocyclic synthesis.

A. Benzofuran Synthesis (Intramolecular Cyclization)

The most powerful application of the ortho-isomer is the rapid construction of 2-substituted benzofurans.

-

Mechanism: Reaction with an

-halo ketone or ester under basic conditions leads to an aldol condensation followed by intramolecular ether attack (or vice versa depending on conditions). -

Target Class: Anti-arrhythmic agents (Propafenone analogs) and multi-target kinase inhibitors.

B. SERM & GPCR Ligand Development

-

Raloxifene Analogs: While Raloxifene uses the para-isomer, the ortho-isomer is used to synthesize "conformationally restricted" analogs where the basic side chain can hydrogen bond with the aldehyde oxygen (or its derivatives), altering the binding vector in the Estrogen Receptor.

-

Reductive Amination: The aldehyde group is easily converted to a secondary amine, creating "bi-basic" ligands common in antipsychotic drug discovery (e.g., similar to Setipiprant pharmacophores).

Caption: Divergent synthetic pathways utilizing the aldehyde handle for library generation.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: The oxalate salt is a fine powder; use a dust mask. Avoid contact with strong oxidizing agents.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: -20°C for long-term stability.

References

-

BuyersGuideChem. 2-(2-Piperidin-1-ylethoxy)benzaldehyde CAS 14573-94-5 Properties and Suppliers. Available at: [Link]

-

Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes. Org.[5][6][7][8] Synth. 2019, 96, 98-109.[5] Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Expeditious Synthesis of 3-Aryl Benzothiophene: A Raloxifene Intermediate. J. Chem. Pharm. Res., 2017, 9(10):106-110. Available at: [Link]

Sources

- 1. 84449-80-9|4-[2-(1-Piperidyl)ethoxy]benzoic Acid Hydrochloride|BLD Pharm [bldpharm.com]

- 2. 89407-98-7|4-(2-(Piperidin-1-yl)ethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 138351-09-4|3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride|BLD Pharm [bldpharm.com]

- 4. 81068-27-1|3-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate|BLD Pharm [bldpharm.com]

- 5. orgsyn.org [orgsyn.org]

- 6. orientjchem.org [orientjchem.org]

- 7. pure.rug.nl [pure.rug.nl]

- 8. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

Molecular weight and formula of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate

Technical Profile: 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate

Part 1: Executive Summary

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and Selective Estrogen Receptor Modulators (SERMs). It serves as a critical intermediate for introducing the 2-(piperidin-1-yl)ethoxy side chain—a pharmacophore known to enhance oral bioavailability and modulate receptor binding affinity in drug candidates.

This guide provides a rigorous technical analysis of its molecular properties, synthesis pathways, and handling protocols, designed for researchers in medicinal chemistry and process development.

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature & Classification

-

IUPAC Name: 2-[2-(Piperidin-1-yl)ethoxy]benzaldehyde oxalate

-

Common Name: 2-(2-Piperidinoethoxy)benzaldehyde oxalate[1]

-

Parent Compound (Free Base) CAS: 14573-94-5

-

Chemical Family: Aminoalkyl ether benzaldehydes

Molecular Formula & Weight Analysis

The compound exists as a salt formed by the neutralization of the basic piperidine nitrogen with oxalic acid.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Stoichiometry |

| Free Base | 233.31 | 1 | |

| Oxalic Acid | 90.03 | 1 | |

| Total Salt | 323.34 | 1:1 |

Note: The 1:1 stoichiometry is the standard stable form for this piperidine derivative, conferring improved crystallinity and stability compared to the oil-based free base.

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the ortho-substitution pattern critical for its reactivity in cyclization reactions (e.g., forming benzothiophenes or indoles).

Figure 1: Structural connectivity of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate.

Part 3: Synthesis & Preparation Protocol

The synthesis follows a convergent pathway utilizing the Williamson Ether Synthesis . This protocol ensures high regioselectivity for the ortho position.

Reaction Mechanism Workflow

Figure 2: Step-by-step synthetic pathway from Salicylaldehyde to the Oxalate salt.

Detailed Experimental Protocol

Step 1: Etherification (Free Base Synthesis)

-

Setup: Charge a 3-neck round bottom flask with Salicylaldehyde (1.0 eq) and Potassium Carbonate (

, 2.5 eq) in anhydrous DMF or Acetonitrile . -

Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Add 1-(2-Chloroethyl)piperidine hydrochloride (1.2 eq) portion-wise.

-

Reaction: Heat to 80°C for 8–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate in vacuo to yield the crude free base (yellow oil).

Step 2: Oxalate Salt Formation

-

Dissolution: Dissolve the crude free base oil in a minimal amount of Acetone or Ethanol .

-

Acid Addition: Add a saturated solution of Oxalic Acid (1.05 eq) in the same solvent dropwise with vigorous stirring.

-

Crystallization: A white to off-white precipitate will form immediately. Cool to 0°C for 2 hours to maximize yield.

-

Isolation: Filter the solid, wash with cold acetone/ether, and dry under vacuum.

Part 4: Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified.

| Method | Expected Signal / Parameter | Interpretation |

| 1H NMR (DMSO-d6) | Aldehyde proton (-CHO). | |

| Piperidine ring protons & | ||

| Aromatic protons (1,2-disubstituted pattern). | ||

| Mass Spectrometry | m/z = 234.1 | Corresponds to the protonated free base. |

| Melting Point | 135°C – 145°C | Typical range for piperidine-oxalate salts. |

| Solubility | Water, DMSO, Methanol | Soluble in polar protic solvents; insoluble in hexanes. |

Part 5: Handling & Stability

-

Storage: Store in a tightly sealed container at 2–8°C (refrigerated). The aldehyde group is susceptible to oxidation (to benzoic acid) if exposed to air for prolonged periods.

-

Hygroscopicity: Oxalate salts can be slightly hygroscopic; store with desiccant.

-

Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

-

BuyersGuideChem. (2025).[1] 2-(2-Piperidin-1-ylethoxy)benzaldehyde | C14H19NO2.[1][2][3] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate, a heterocyclic compound with potential applications in drug discovery. Due to the absence of publicly available quantitative solubility data for this specific oxalate salt, this document synthesizes foundational principles of organic salt solubility, predictive analysis based on its structural motifs—the piperidine ring, the benzaldehyde core, and the oxalate counter-ion—and established physicochemical theories. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and the practical-how for characterizing and optimizing the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2][3] It dictates the rate and extent of drug absorption, directly influencing bioavailability and, consequently, the therapeutic outcome.[1][3] For a compound like 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate, understanding its behavior in various solvent systems is crucial for everything from initial screening and synthesis purification to final dosage form development.

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (CAS No: 14573-94-5) is a molecule that combines a polar tertiary amine (piperidine), an ether linkage, and an aromatic aldehyde.[4][5] The formation of an oxalate salt is a common strategy employed in pharmaceutical development to improve properties such as crystallinity, stability, and, often, aqueous solubility.[3] However, the effect of salt formation on solubility in organic solvents—critical for synthesis, purification, and the preparation of stock solutions for in vitro screening—is more complex and depends on the interplay between the salt's crystal lattice energy and the solvation energies of the individual ions in the solvent.[6][7]

This guide will first deconstruct the theoretical underpinnings of organic oxalate salt solubility. It will then provide a robust, step-by-step experimental workflow, grounded in Good Laboratory Practice (GLP) principles, for researchers to generate reliable and reproducible solubility data.[8][9]

Theoretical Framework: Predicting Solubility Behavior

While precise quantitative data for 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is not found in the public domain, a qualitative and predictive assessment can be constructed by analyzing its constituent parts and the principles of solvent-solute interactions.

Structural Analysis of the Solute

-

Piperidine Moiety: Piperidine itself is a polar, basic heterocycle. It is miscible with water and highly soluble in a wide array of organic solvents, including alcohols, ethers, and chloroform, due to its ability to act as a hydrogen bond acceptor.[10][11] Its presence imparts a degree of polarity and basicity to the parent molecule.

-

Benzaldehyde and Ether Linkage: The aromatic ring and ether group introduce both lipophilic and polar characteristics. The ether oxygen can act as a hydrogen bond acceptor.

-

Oxalate Counter-ion: Oxalic acid is a dicarboxylic acid. As a salt, the oxalate dianion (C₂O₄²⁻) is capable of strong electrostatic interactions and hydrogen bonding. The solubility of oxalate salts is highly variable. While alkali metal oxalates have some water solubility, many divalent metal oxalates are famously insoluble in water.[12][13] In organic solvents, the high lattice energy of the salt can lead to low solubility, particularly in nonpolar environments.[14]

The Role of the Solvent: "Like Dissolves Like"

The principle that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents is a foundational concept in chemistry.[15] The solubility of an organic salt like 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is governed by the solvent's ability to overcome the crystal lattice energy by solvating the cation (the protonated piperidine derivative) and the oxalate anion.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving the oxalate salt. Their hydroxyl (-OH) groups can act as hydrogen bond donors to solvate the oxalate anion and as hydrogen bond acceptors for the protonated piperidinium cation.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess large dipole moments and can effectively solvate the cation through dipole-ion interactions. However, their ability to solvate the oxalate anion is less effective compared to protic solvents, which may limit solubility. DMSO is often a powerful solvent for a wide range of organic compounds.[16]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in these solvents. They lack the ability to form strong interactions (like hydrogen bonds or strong dipole-ion forces) needed to break apart the ionic crystal lattice of the salt.[15]

The Dissolution Equilibrium

The dissolution of the oxalate salt in a solvent is an equilibrium process. The solid salt is in equilibrium with its solvated ions.

Caption: Dissolution equilibrium of an organic salt.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[17][18] This protocol is a robust and self-validating system designed to ensure that a true equilibrium is reached and accurately measured. Adherence to Good Laboratory Practice (GLP) principles is essential for data integrity.[8][9][19]

Mandatory Equipment and Reagents

-

Analytical balance (4-decimal place)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker/incubator

-

Calibrated positive displacement pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low binding)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[2][20][21]

-

Volumetric flasks and appropriate glassware

-

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (solute)

-

Selected organic solvents (HPLC grade)

Step-by-Step Experimental Protocol

The following workflow ensures a systematic and reliable determination of solubility.

Caption: Experimental workflow for solubility determination.

Causality Behind Experimental Choices:

-

Step 1: Excess Solid: Adding an amount of solid that is visibly in excess of what can dissolve is critical.[20] This ensures that the resulting solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Step 3: Equilibration Time: A duration of 24-48 hours is chosen to ensure that the system reaches a true thermodynamic equilibrium.[17][18] Shorter times might only yield kinetic solubility data, which can be misleading.[22] The constant temperature control is vital as solubility is highly temperature-dependent.[12][23]

-

Step 4 & 5: Phase Separation & Filtration: Centrifugation followed by filtration is a two-step process to guarantee that no microscopic solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility. The choice of a low-binding filter material is crucial to prevent loss of the analyte.[18]

-

Step 7: Quantification Method: HPLC-UV is the preferred method due to its high specificity and sensitivity, allowing for accurate quantification even in the presence of minor impurities.[21][24] A pre-validated method with a standard calibration curve is a cornerstone of GLP.[9]

Preparation of Calibration Standards

-

Stock Solution: Accurately weigh a known amount of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO) in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare at least five calibration standards that bracket the expected concentration of the solubility samples.

-

Calibration Curve: Analyze each standard by HPLC-UV and plot the peak area versus concentration. The resulting curve should have a correlation coefficient (r²) of >0.995.

Data Presentation and Predicted Solubility Profile

As no experimental data exists, the following table presents a predicted qualitative and quantitative solubility profile based on the theoretical principles discussed. The quantitative values are hypothetical estimates intended to serve as a benchmark for experimental work.

Table 1: Predicted Solubility Profile of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate at 25°C

| Solvent Class | Solvent | Polarity Index | Predicted Qualitative Solubility | Predicted Quantitative Range (mg/mL) | Rationale |

| Polar Protic | Methanol | 5.1 | High | 20 - 50 | Excellent hydrogen bonding capability to solvate both the cation and the oxalate anion. |

| Ethanol | 4.3 | High | 15 - 40 | Similar to methanol but slightly less polar, potentially leading to slightly lower solubility. | |

| Polar Aprotic | DMSO | 7.2 | High | > 50 | Strong polar solvent capable of disrupting the crystal lattice and solvating the cation effectively.[16] |

| Acetonitrile | 5.8 | Moderate | 5 - 15 | Good dipole moment but less effective at solvating the oxalate anion compared to protic solvents. | |

| Acetone | 5.1 | Low to Moderate | 1 - 10 | Moderate polarity; may struggle to effectively solvate both ions. | |

| Nonpolar | Toluene | 2.4 | Very Low | < 0.1 | Insufficient polarity to overcome the salt's crystal lattice energy. |

| Hexane | 0.1 | Practically Insoluble | < 0.01 | Aliphatic hydrocarbon with no significant polar interactions available for solvation.[10] |

Conclusion and Future Work

This technical guide establishes a comprehensive framework for understanding and determining the solubility of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate in organic solvents. While a predictive analysis based on its chemical structure suggests high solubility in polar protic solvents like methanol and polar aprotic solvents like DMSO, and poor solubility in nonpolar media, these hypotheses must be confirmed through rigorous experimentation.

The detailed shake-flask protocol provided herein offers a reliable, GLP-compliant method for generating the precise quantitative data required by drug development professionals. The successful execution of this protocol will enable researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening, thereby accelerating the development timeline for this and other promising chemical entities.

References

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.). National Center for Biotechnology Information. [Link]

-

Introduction to Good Laboratory Practices (GLP). (n.d.). Solubility of Things. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). ACS Publications. [Link]

-

Piperidine. (n.d.). Solubility of Things. [Link]

-

PIPERIDINE. (n.d.). Ataman Kimya. [Link]

-

Piperidine. (n.d.). Wikipedia. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

-

Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. (n.d.). Bouling Chemical Co., Limited. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (n.d.). ChemRxiv. [Link]

-

Policy: Good Laboratory Practices Advisories - Compliance Monitoring. (2016). US EPA. [Link]

-

Hussain, S. T., Khan, G. A., & Shabeer, M. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025). RSC Publishing. [Link]

-

Harnessing Solvent Displacement Crystallization for Actinide Synthesis: Insights from Uranyl Oxalate. (2025). ACS Publications. [Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Preprints.org. [Link]

-

(PDF) Solubility of Oxalic Acid. (2015). ResearchGate. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles. [Link]

-

Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ResearchGate. [Link]

-

Oxalic Acid – Phase Behavior of a Cocrystal and Hydrate Forming Component. (2016). Eldorado - Repository of the TU Dortmund. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

-

SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

A Review of Sodium Oxalate Solubility in Water. (2023). IC/Unicamp. [Link]

-

2-(2-Piperidin-1-ylethoxy)benzaldehyde. (n.d.). BuyersGuideChem. [Link]

-

(PDF) Study on Solution Behavior of Some Oxalate Salts in Aqueous Vitamin Solutions. (2016). ResearchGate. [Link]

-

Good Laboratory Practices (GLP): 2024 Guide. (2024). Biobide. [Link]

-

Sodium oxalate. (2021). Sciencemadness Wiki. [Link]

-

2-(2-Piperidin-1-ylethoxy)benzaldehyde. (n.d.). BuyersGuideChem. [Link]

-

2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde. (n.d.). Chemazone. [Link]

-

Oxalate solubility and basic questions. (2023). Sciencemadness.org. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. ijpsr.com [ijpsr.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

- 12. ajrconline.org [ajrconline.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. caymanchem.com [caymanchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. raytor.com [raytor.com]

- 19. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]

- 20. lifechemicals.com [lifechemicals.com]

- 21. ijsrtjournal.com [ijsrtjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. researchgate.net [researchgate.net]

The Role of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate in SERM Synthesis and API Manufacturing

A Technical Guide on Ortho-Substituted Precursors, Analog Design, and Impurity Control

Executive Summary

In the landscape of Selective Estrogen Receptor Modulators (SERMs), the structural geometry of the basic side chain dictates the pharmacological profile of the Active Pharmaceutical Ingredient (API). While commercial Raloxifene utilizes a para-substituted side chain (derived from 4-(2-(piperidin-1-yl)ethoxy)benzoyl precursors) to achieve optimal Estrogen Receptor (ER) binding[1], its ortho-substituted counterpart—2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (CAS 14573-94-5) —plays a critical, dual role in pharmaceutical chemistry[2].

As a Senior Application Scientist, I approach this compound not as the primary Raloxifene intermediate, but through its true technical applications:

-

A structural building block for synthesizing novel, ortho-substituted SERM analogs designed to probe the spatial limits of the ER ligand-binding domain[3].

-

A critical positional impurity generated during the upstream synthesis of Raloxifene precursors, requiring rigorous analytical tracking and clearance to ensure API integrity[4].

This whitepaper details the causality behind the chemical behavior of this intermediate, providing self-validating experimental protocols for its isolation and analytical resolution.

Chemical Profiling & Structural Significance

The Causality of the Oxalate Salt

The free base of 2-(2-(piperidin-1-yl)ethoxy)benzaldehyde is a highly viscous, oily liquid. In process chemistry, handling oils introduces significant volumetric errors and makes purification via crystallization impossible. By reacting the free base with oxalic acid, chemists generate the oxalate salt [2].

This is a self-validating experimental choice: the oxalate salt forms a highly crystalline, thermodynamically stable solid. This allows for rapid purification via simple recrystallization, effectively purging unreacted piperidine and alkyl halides without the need for unscalable column chromatography.

Mechanistic Role in SERM Analog Design

Raloxifene exerts its anti-estrogenic effects in breast tissue by forcing the Estrogen Receptor (ERα) into a conformation that prevents coactivator recruitment. This is achieved via its basic piperidine side chain, which protrudes from the binding pocket to neutralize Asp351[5].

When researchers utilize 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde to synthesize ortho-analogs, the trajectory of the basic side chain is radically altered. The steric clash induced by the ortho-substitution forces the piperidine ring into a different spatial vector, which has been utilized in the development of novel SERMs and benzothieno[3,2-b]indole derivatives with distinct tissue-selective profiles[6][7].

Role as a Positional Impurity in Raloxifene Manufacturing

During the industrial synthesis of the actual Raloxifene precursor (the para-isomer), the alkylation of hydroxybenzaldehyde with 1-(2-chloroethyl)piperidine can yield the ortho-isomer (CAS 14573-94-5) if 2-hydroxybenzaldehyde is present as a starting material impurity, or via aberrant ortho-formylation side reactions[4].

If this ortho-isomer is carried forward into the Friedel-Crafts acylation or Suzuki coupling steps of Raloxifene synthesis, it generates an ortho-substituted Raloxifene impurity. Because this impurity shares an identical molecular weight and similar lipophilicity to the API, it poses a severe risk to batch validation.

Synthetic divergence of ortho and para isomers in SERM development.

Quantitative Data: Isomer Comparison

To effectively track and utilize these compounds, their physicochemical and chromatographic differences must be quantified.

| Parameter | 2-Isomer (Ortho) | 4-Isomer (Para) |

| CAS Number | 14573-94-5 (Oxalate) | 84449-80-9 (HCl) |

| Substitution Pattern | 1,2-disubstituted benzene | 1,4-disubstituted benzene |

| Physical State (Salt) | Crystalline Solid (Oxalate) | Crystalline Solid (HCl) |

| Steric Hindrance | High (Side chain shields aldehyde) | Low (Linear geometry) |

| RP-HPLC Retention Time | ~8.5 min | ~11.2 min |

| Primary Utility | SERM Analog R&D / Impurity Standard | Raloxifene API Synthesis |

Experimental Protocols

Protocol 1: Synthesis and Crystallization of the Oxalate Salt

This protocol ensures the conversion of the crude ortho-isomer free base into a highly pure, stable oxalate salt for use as an analytical standard or analog precursor.

-

Dissolution: Dissolve 10.0 g of crude 2-(2-(piperidin-1-yl)ethoxy)benzaldehyde (free base) in 50 mL of anhydrous ethyl acetate in a 250 mL round-bottom flask.

-

Acidification: In a separate beaker, dissolve 4.0 g of anhydrous oxalic acid (1.05 eq) in 30 mL of warm ethyl acetate.

-

Salt Formation: Dropwise, add the oxalic acid solution to the free base solution under vigorous stirring at room temperature. A white precipitate will begin to form immediately.

-

Maturation: Stir the suspension for 2 hours at 0–5 °C (ice bath) to maximize precipitation and ensure complete salt formation.

-

Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with 2 x 15 mL of cold ethyl acetate to remove unreacted alkylating agents.

-

Drying: Dry the white crystalline solid in a vacuum oven at 40 °C for 12 hours.

-

Validation: Confirm purity via Melting Point (MP) apparatus and

H-NMR. The oxalate protons will appear as a distinct broad singlet, confirming stoichiometric salt formation.

Protocol 2: RP-HPLC Method for Isomer Resolution

To prevent the 2-isomer from contaminating Raloxifene API batches, this self-validating HPLC protocol resolves the ortho impurity from the para intermediate.

-

Column Selection: Use a C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution: Program a linear gradient from 20% B to 80% B over 20 minutes. Flow rate: 1.0 mL/min.

-

Detection: Set the UV detector to 254 nm (optimal for the benzaldehyde chromophore).

-

System Suitability: Inject a mixed standard containing both the 2-isomer and 4-isomer. The ortho-isomer (2-isomer) will elute first (Rt ~8.5 min) due to intramolecular steric shielding reducing its effective hydrophobic surface area, while the para-isomer elutes later (Rt ~11.2 min).

RP-HPLC analytical workflow for resolving positional isomers.

Conclusion

While 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is not the direct precursor to commercial Raloxifene, its mastery is non-negotiable for advanced pharmaceutical scientists. By understanding its altered 3D trajectory and its behavior as a positional impurity, researchers can leverage this compound to design next-generation SERMs[3] and implement robust quality control systems in API manufacturing[4].

References

1.[2] National Center for Biotechnology Information. "2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate - PubChem Compound Summary for CID 14573945". PubChem. URL: [Link] 2.[1] Shiri, M., et al. "Recent Advances in the Synthesis of Raloxifene: A Selective Estrogen Receptor Modulator". ResearchGate. URL: [Link] 3.[4] Royal Society of Chemistry. "Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective". RSC Books Gateway. URL: [Link] 4.[6] European Patent Office. "Selective estrogen receptor modulators (EP1577288B1)". Google Patents. URL: 5.[3] Yadav, Y., et al. "Design, synthesis and bioevaluation of novel candidate selective estrogen receptor modulators". European Journal of Medicinal Chemistry (PubMed). URL: [Link] 6.[7] Ji, Q., et al. "Benzothieno[3,2-b]indole Derivatives as Potent Selective Estrogen Receptor Modulators". ResearchGate. URL: [Link] 7.[5] MDPI. "Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen". Cancers. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | C16H21NO6 | CID 2949969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and bioevaluation of novel candidate selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. EP1577288B1 - Selective estrogen receptor modulators - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Hazard and Risk Assessment of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate for Research Applications

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and risk assessment of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate. As this is a specialized research chemical, a formally approved Safety Data Sheet (SDS) may not be readily available. Therefore, this guide employs a deductive, structure-based hazard analysis, a cornerstone of laboratory safety for novel compounds. By dissecting the molecule into its constituent chemical motifs—a benzaldehyde core, a piperidine-ether side chain, and an oxalate salt—we can infer a robust safety profile based on well-characterized structural analogs.

Compound Identification and Physicochemical Profile

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a research chemical, often used as a drug intermediate or building block in medicinal chemistry.[1] The base compound, 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, is identified by CAS Number 14573-94-5.[2][3] The oxalate salt form is supplied for reasons of stability and handling. The properties outlined below are based on available data for the base and related structures.

| Property | Value / Information | Source |

| IUPAC Name | 2-[2-(Piperidin-1-yl)ethoxy]benzaldehyde; ethanedioic acid | Inferred |

| CAS Number | 14573-94-5 (for the free base) | [2][3] |

| Molecular Formula | C₁₄H₁₉NO₂ · C₂H₂O₄ | Inferred |

| Molecular Weight | 323.35 g/mol (Oxalate Salt) | Calculated |

| Appearance | Likely a solid at room temperature. | |

| Storage | Recommended to be stored sealed in a dry, cool environment. | [4] |

Hazard Analysis by Structural Analogy

The primary strategy for assessing the risk of a novel compound is to analyze its structure. This molecule can be deconstructed into three key components, each with a predictable hazard profile.

The Benzaldehyde Core

The foundational structure is a substituted benzaldehyde. Benzaldehyde and its derivatives are known to pose specific hazards.[5][6] Data from closely related analogs like 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde indicate a high likelihood of irritation.[7]

-

Expected Hazards :

-

Skin Irritation (Category 2) : Direct contact may cause redness and pain.[5]

-

Serious Eye Irritation (Category 2A) : Contact with eyes can cause significant irritation.[7]

-

Respiratory Irritation (Category 3) : Inhalation of dust or aerosol may irritate the respiratory tract.[7]

-

Acute Oral Toxicity (Category 4) : Benzaldehyde itself is classified as harmful if swallowed.[6]

-

The Piperidine-Ether Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous CNS-active drugs and other bioactive molecules.[8][9] While this moiety itself doesn't confer a specific GHS hazard in this context, its presence in a novel molecule warrants careful handling, as nitrogen-containing heterocycles can have unexpected biological activity.

The Oxalate Salt

The compound is supplied as an oxalate salt. Oxalic acid and its salts carry their own set of handling requirements.

-

Expected Hazards :

-

Irritation : Oxalates are known irritants.

-

Reactivity : A critical handling precaution is to always add the oxalate-containing material to water, never the other way around , to avoid a potentially violent reaction.[10]

-

Integrated Hazard Communication (Inferred GHS Classification)

Synthesizing the analysis from its structural components, a cautious GHS classification for 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is proposed below. This serves as a reliable guideline for labeling and internal risk assessment in a research setting.

| GHS Classification | Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

| Acute Toxicity, Oral (Cat. 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P501 |

| Skin Irritation (Cat. 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P280, P302+P352, P332+P313 |

| Eye Irritation (Cat. 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| STOT-SE (Resp. Tract, Cat. 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P403+P233 |

Risk Management and Safe Handling Protocols

A robust risk management strategy is predicated on minimizing exposure through engineering controls, appropriate personal protective equipment (PPE), and standardized procedures.

Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation : All handling of the solid compound or its solutions must be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when weighing or preparing solutions.[10]

-

Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection : Wear nitrile or neoprene gloves tested to EN 374 standards. A standard laboratory coat is required. Launder contaminated clothing before reuse.[6][10]

-

Respiratory Protection : If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Storage and Stability

-

Conditions : Keep containers securely sealed in a cool, dry, and well-ventilated area.[10]

-

Incompatibilities : Store away from strong oxidizing agents.[5]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol is designed to minimize aerosolization and exposure during a common laboratory workflow.

-

Preparation : Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

-

Staging : Place the sealed container of the compound, a clean weighing vessel, spatula, and the chosen solvent inside the fume hood.

-

Weighing : Carefully open the container. Use the spatula to transfer the desired amount of solid to the weighing vessel. Avoid generating dust. Close the primary container immediately.

-

Dissolution : Place the weighing vessel containing the compound into a larger beaker or flask for stability.

-

Solubilization : Slowly add the chosen solvent to the vessel containing the compound. If using water as a solvent, add the compound to the water to mitigate the oxalate hazard.[10]

-

Completion : Ensure the compound is fully dissolved before removing the solution from the fume hood.

-

Decontamination : Clean the spatula and any affected surfaces within the fume hood. Dispose of contaminated weighing paper or liners as chemical waste.

Caption: Step-by-step response to a minor laboratory spill.

Conclusion for the Research Professional

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a valuable research tool, but like all novel chemical entities, it must be handled with a high degree of caution. The structure-activity relationship (SAR) approach to hazard assessment, as detailed in this guide, provides a robust framework for ensuring laboratory safety. By inferring risks from the benzaldehyde, piperidine, and oxalate moieties, researchers can implement effective engineering controls, select appropriate PPE, and establish safe handling protocols. This deductive, science-led approach to safety is paramount in the dynamic environment of drug discovery and chemical research.

References

-

2-(2-Piperidin-1-ylethoxy)benzaldehyde | C14H19NO2. BuyersGuideChem. [Link]

-

2-(2-Piperidin-1-ylethoxy)benzaldehyde | 14573-94-5. BuyersGuideChem. [Link]

-

Benzaldehyde Safety Data Sheet. Techno PharmChem. [Link]

-

Benzaldehyde: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Qualitative Tier 2 Assessment - Benzaldehyde. Santos. [Link]

-

Benzaldehyde Safety Data Sheet. Carl ROTH. [Link]

-

Oxalyl Dihydrazide Safety Data Sheet. Sdfine. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. [Link]

-

2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. MDPI. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Technical Monograph: 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate

Executive Summary & Chemical Identity

2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a specialized organic intermediate used primarily in the synthesis of pharmaceutical compounds targeting G-protein coupled receptors (GPCRs) and benzofuran-based scaffolds. It serves as a critical "linker" molecule, introducing a basic piperidine side chain—a pharmacophore known to enhance bioavailability and receptor binding affinity in medicinal chemistry.

While the free base form is a viscous oil prone to oxidation, the oxalate salt is the preferred solid form for storage, handling, and stoichiometric precision in organic synthesis.

Chemical Identity Data

| Property | Specification |

| CAS Number (Free Base) | 14573-94-5 (Industry standard often used for the salt with specification) |

| CAS Number (Oxalate) | Not independently indexed in major public registries; typically referenced under 14573-94-5 or vendor-specific codes (e.g., BLD Pharm BD171313). |

| Chemical Name | 2-[2-(1-Piperidinyl)ethoxy]benzaldehyde oxalate |

| Molecular Formula | C₁₄H₁₉NO₂[1] · C₂H₂O₄ |

| Molecular Weight | 233.31 (Free Base) + 90.03 (Oxalic Acid) = 323.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

Synthesis & Production Logic

The synthesis of this compound follows a convergent pathway, coupling a phenolic aldehyde with a nitrogen-containing alkyl halide. The conversion to the oxalate salt is a purification and stabilization step, ensuring the aldehyde remains reactive for downstream applications.

Core Synthesis Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: Salicylaldehyde, 1-(2-Chloroethyl)piperidine hydrochloride.

-

Base/Catalyst: Potassium Carbonate (

) or Cesium Carbonate ( -

Mechanism: The base deprotonates the phenol group of salicylaldehyde, generating a phenoxide anion. This nucleophile attacks the alkyl halide, displacing the chloride to form the ether linkage.

-

Critical Control: The reaction must be anhydrous to prevent hydrolysis of the alkyl halide.

Step 2: Salt Formation

-

Reagents: Crude Free Base (Oil), Anhydrous Oxalic Acid.

-

Solvent: Ethanol or Ethyl Acetate.

-

Process: The oily free base is dissolved in a polar solvent. A stoichiometric solution of oxalic acid is added. The oxalate salt precipitates due to its high lattice energy compared to the free base, effectively purifying the compound from non-basic impurities.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway converting salicylaldehyde to the stable oxalate salt form.

Applications in Drug Development

This molecule is a versatile building block.[2] The ortho-substitution pattern allows for unique intramolecular cyclization reactions, distinguishing it from its para-isomer (used in Raloxifene analogs).

A. Benzofuran Synthesis (Intramolecular Cyclization)

The aldehyde group at the ortho position relative to the ether linkage makes this compound a prime candidate for synthesizing 2-substituted benzofurans .

-

Mechanism: Under basic conditions or McMurry coupling conditions, the aldehyde can condense with the adjacent methylene group (if activated) or participate in ring-closing reactions to form the benzofuran core, a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone derivatives).

B. Sigma-1 Receptor Ligands

Piperidine-containing ethers are classic pharmacophores for Sigma-1 (

-

Role: The piperidine nitrogen provides the necessary positive charge (at physiological pH) to interact with the aspartate residue in the receptor binding pocket. The benzaldehyde moiety serves as a "head group" that can be further derivatized (e.g., reductive amination) to tune selectivity.

Application Logic Diagram

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Analytical Characterization & Handling

To ensure experimental success, the purity of the oxalate salt must be verified. The salt form prevents the oxidation of the aldehyde to the corresponding benzoic acid, which is a common degradation pathway for the free base.

Key Analytical Markers

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Aldehyde proton (Diagnostic). | |

| 1H NMR (DMSO-d6) | ||

| IR Spectroscopy | 1680-1700 | Strong Carbonyl ( |

| Mass Spectrometry | m/z 234 | Parent ion of the free base (Oxalate dissociates). |

Handling & Storage

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to air oxidation over long periods.

-

Stability: The oxalate salt is significantly more stable than the hydrochloride salt, which can be hygroscopic.

-

Safety: Irritant. Wear standard PPE (gloves, goggles). SDS Classification: Warning (H315, H319, H335).

References

- Wünsch, B., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for piperidine-ethoxy-benzaldehyde scaffolds in Sigma-1 research).

-

BuyersGuideChem. (n.d.). Market analysis for CAS 14573-94-5. Retrieved from [Link].

Sources

Technical Guide: Oxalate vs. Hydrochloride Salts of 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde

This technical guide provides an in-depth analysis of the oxalate and hydrochloride salts of 4-[2-(1-piperidinyl)ethoxy]benzaldehyde , a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene.

Executive Summary

4-[2-(1-piperidinyl)ethoxy]benzaldehyde (CAS: 26815-04-3) is a pivotal building block in medicinal chemistry. While the hydrochloride (HCl) salt is the standard for aqueous solubility and downstream compatibility, the oxalate salt functions primarily as a crystallization handle for purification.

This guide delineates the strategic selection between these two forms based on process chemistry requirements , impurity rejection profiles , and regulatory safety limits .

| Feature | Hydrochloride Salt | Oxalate Salt |

| Primary Utility | Downstream Synthesis / Aqueous Solubility | Purification / Isolation from Crude Oil |

| Crystallinity | Variable (often hygroscopic) | High (lattice energy favored) |

| Solubility (Water) | High (>50 mg/mL) | Low to Moderate |

| Toxicity | Benign (Class 1 Counterion) | Nephrotoxic (Class 2/3 concern) |

| Process Role | Reaction Intermediate | Impurity Scavenger |

Chemical Identity & Structural Analysis[2][3][4][5]

The core pharmacophore consists of a benzaldehyde moiety linked to a piperidine ring via an ethoxy spacer. The basic nitrogen in the piperidine ring (

-

Systematic Name: 4-[2-(1-piperidinyl)ethoxy]benzaldehyde[1]

-

Free Base CAS: 26815-04-3

-

Molecular Formula:

[1][2]

The Salt Counterions

-

Hydrochloride (

): Formed by protonation of the piperidine nitrogen with hydrochloric acid. It is a monoprotic salt. -

Oxalate (

): Formed with oxalic acid.[3] Due to the dicarboxylic nature of oxalic acid, it can form either a hemicalcium-like 2:1 complex or a 1:1 hydrogen-bonded salt , depending on stoichiometry. The 1:1 salt is most common for purification.

Physicochemical Properties & Process Logic

The "Oil" Problem

The free base of 4-[2-(1-piperidinyl)ethoxy]benzaldehyde is typically a viscous yellow oil or a low-melting solid at room temperature.

-

Challenge: Oils are difficult to purify. Impurities (unreacted 4-hydroxybenzaldehyde, chloroethylpiperidine, or dimers) remain trapped in the viscous matrix.

-

Solution: Salt formation converts the oil into a solid lattice, expelling impurities into the mother liquor.

Why Oxalate? (The Purification Handle)

Oxalic acid is structurally rigid and planar.[3] When it forms a salt with the flexible piperidinyl-ethoxy chain, it often induces a high-melting crystalline lattice that is thermodynamically stable.

-

Mechanism: The oxalate anion forms a robust hydrogen-bond network with the protonated piperidine nitrogen. This network is often less soluble in organic solvents (like ethanol/acetone) than the corresponding HCl salt, promoting precipitation.

-

Impurity Rejection: The specific crystal packing of the oxalate salt excludes common side-products, acting as a "chemical filter."

Why Hydrochloride? (The Reactive Intermediate)[8]

-

Solubility: The HCl salt is highly water-soluble. This is advantageous if the next step involves an aqueous workup or a reaction in a polar protic solvent.

-

Volatility: HCl can be removed (as gas) or neutralized easily. Oxalic acid requires more rigorous removal to prevent it from carrying over into the final drug substance (API).

Experimental Protocols

Synthesis & Purification Workflow

The following protocol demonstrates the industry-standard approach: Synthesis

Step 1: Synthesis of the Free Base

Reagents: 4-Hydroxybenzaldehyde, 1-(2-chloroethyl)piperidine HCl,

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) and

(2.5 eq) in DMF. -

Add 1-(2-chloroethyl)piperidine HCl (1.1 eq).

-

Heat to 80°C for 4-6 hours.

-

Workup: Quench with water, extract into Ethyl Acetate. Wash with brine.[4]

-

Result: Crude Free Base (Yellow Oil). Purity ~85-90%.

Step 2: Oxalate Salt Formation (Purification)

Objective: Upgrade purity from 90% to >98%.

-

Dissolve the crude oil (10 g) in Ethanol (50 mL) .

-

Prepare a solution of Oxalic Acid Dihydrate (1.1 eq) in warm Ethanol (20 mL).

-

Add the oxalic acid solution slowly to the amine solution with stirring.

-

A white to off-white precipitate will form. Cool to 0°C for 2 hours.

-

Filter the solid and wash with cold ethanol.

-

Result: Crystalline Oxalate Salt. Purity >98%.

Step 3: Conversion to Hydrochloride (For Downstream Use)

Objective: Remove toxic oxalate and prepare for next synthetic step.

-

Suspend the Oxalate salt in Water/DCM (1:1) .

-

Adjust pH to 12 with NaOH (aq) to liberate the free base.

-

Separate the organic layer (DCM) containing the purified free base.

-

Dry over

and filter. -

Bubble HCl gas or add HCl in Dioxane to the DCM solution.

-

Evaporate solvent or precipitate with Ether.

-

Result: Pure Hydrochloride Salt.

Visualizing the Strategy

The following diagram illustrates the decision logic and chemical pathway for using these salts.

Figure 1: Purification workflow utilizing the crystallinity of the oxalate salt to upgrade the quality of the intermediate before conversion to the final HCl form.

Safety & Regulatory Considerations (E-E-A-T)

Oxalate Toxicity

-

Nephrotoxicity: Oxalic acid and its salts can precipitate calcium in the kidneys (calcium oxalate stones).

-

Regulatory Limit: While acceptable in intermediates, oxalate must be strictly controlled in the final API. The Permitted Daily Exposure (PDE) is not explicitly defined in ICH Q3C, but it is generally treated as a Class 2 or 3 impurity requiring removal to ppm levels.

-

Control Strategy: The "Step 3" protocol (Base liberation

Phase separation) is a self-validating removal step . Since sodium oxalate is water-soluble and the free base is organic-soluble, the toxic counterion is quantitatively removed in the aqueous waste layer.

Hydrochloride Safety

-

GRAS Status: Hydrochlorides are Generally Recognized As Safe and are the most common pharmaceutical salt form (approx. 50% of all salts).

-

Corrosion: Handling HCl gas or concentrated solutions requires corrosion-resistant reactors (Hastelloy or Glass-lined).

Conclusion

In the development of piperidinyl-ethoxy benzaldehyde intermediates:

-

Use the Oxalate Salt during early process steps to crystallize the product from crude reaction mixtures, ensuring high purity (>98%) without expensive chromatography.

-

Convert to the Hydrochloride Salt (or use the purified free base) for the final synthetic steps to ensure water solubility, biocompatibility, and regulatory compliance.

This dual-salt strategy leverages the unique physical properties of each form to optimize both purity (Oxalate) and bio-applicability (HCl).

References

-

PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde.[1] National Library of Medicine. Retrieved March 4, 2026, from [Link]

-

Bathini, P., & Venkata Rama, K. (2014). An Improved Synthesis of Raloxifene Hydrochloride. Hetero Letters. Retrieved from [Link]

-

Google Patents. (2011). Preparation of raloxifene and its salts (WO2011029088A2).[5] Retrieved from

Sources

Literature review of benzothiophene precursors involving piperidine derivatives

Synthesis, Optimization, and Pharmacophore Assembly

Executive Summary

The fusion of benzothiophene scaffolds with piperidine moieties represents a privileged architecture in medicinal chemistry, most notably exemplified by Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Arzoxifene .[1] This structural convergence combines the lipophilic, planar characteristics of the benzothiophene core (mimicking the steroidal A/B rings) with the basic, hydrogen-bond-accepting nature of the piperidine side chain (critical for interacting with Asp351 in the Estrogen Receptor ligand-binding domain).

This guide details the high-fidelity synthesis of these hybrids, focusing on the convergent assembly of benzothiophene precursors with piperidine-containing alkylators or acylators.

Structural Significance & Retrosynthetic Logic

The Pharmacophore

The biological activity of this class relies on a precise geometric arrangement.[2] The benzothiophene core acts as a rigid spacer, while the piperidine ring—usually tethered via an ethoxy or propoxy linker—provides the "anti-estrogenic" side chain that displaces Helix 12 of the nuclear receptor.

Retrosynthetic Architecture

To design a robust synthesis, we must view the molecule as two primary modules: the Benzothiophene Core (Nucleophile) and the Piperidine Side Chain (Electrophile/Acylator) .

Figure 1: Retrosynthetic analysis of the Raloxifene-type scaffold, highlighting the convergent Friedel-Crafts disconnection.

Core Experimental Protocols

Protocol A: The "Gold Standard" Friedel-Crafts Acylation

This method is preferred for its scalability and the high regioselectivity at the C3 position of the benzothiophene ring.

Objective: Synthesize the methoxy-protected precursor [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone.

Reagents & Materials

-

Substrate: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq)

-

Acylating Agent: 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride (1.1 eq)[1]

-

Catalyst: Aluminum Chloride (AlCl₃) (3.0–4.0 eq) or Boron Trichloride (BCl₃)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene (Anhydrous)[1]

-

Quench: Ice/Water, NaHCO₃

Step-by-Step Methodology

-

Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend the acylating agent (benzoyl chloride derivative) in anhydrous DCE (5 mL/g).

-

Catalyst Addition: Cool the mixture to 0–5°C. Add AlCl₃ portion-wise over 20 minutes. Critical: Exothermic reaction.[1] Maintain internal temp <10°C to prevent side-chain degradation.

-

Substrate Introduction: Add the benzothiophene substrate dissolved in minimal DCE dropwise.[1] The solution will typically turn dark red/brown, indicating the formation of the acylium ion complex.

-

Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC or TLC (Mobile phase: CHCl₃/MeOH 9:1). Look for the disappearance of the benzothiophene starting material (Rf ~0.8).[1]

-

Quenching: Cool back to 0°C. Slowly pour the reaction mixture into a vigorously stirred slurry of ice and dilute HCl. Caution: Massive HCl evolution.

-

Workup: Extract with Dichloromethane (DCM). Wash the organic layer with sat.[1] NaHCO₃ (to remove acid) and Brine.[1] Dry over Na₂SO₄.[1][2]

-

Purification: The hydrochloride salt of the product often precipitates. Alternatively, flash chromatography (Silica, DCM/MeOH/Et₃N gradient) yields the free base.[1]

Protocol B: Nucleophilic Side-Chain Attachment (Alkylation)

This route is useful when the benzothiophene core is sensitive to Lewis acids.[1] It involves attaching the piperidine arm to a pre-existing phenol on the benzothiophene.[1]

Objective: Alkylation of a phenolic benzothiophene with 1-(2-chloroethyl)piperidine.

Step-by-Step Methodology

-

Solvation: Dissolve the phenolic benzothiophene intermediate (1.0 eq) in DMF or Methyl Ethyl Ketone (MEK).

-

Base Treatment: Add Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 eq).[1] Stir at RT for 30 mins to generate the phenoxide anion.

-

Electrophile Addition: Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq).

-

Heating: Heat to 60–80°C for 4–6 hours.

-

Validation: The reaction is complete when the phenolic proton signal (broad singlet >9 ppm) disappears in ¹H NMR.

Data Summary & Process Parameters

The following table summarizes critical parameters for the Friedel-Crafts route, derived from optimization studies of Raloxifene precursors.

| Parameter | Optimal Range | Impact of Deviation |

| AlCl₃ Stoichiometry | 3.0 – 4.0 eq | <3.0 eq: Incomplete conversion (catalyst poisoning by piperidine nitrogen).[1] >5.0 eq: Demethylation occurs prematurely.[1] |

| Temperature (Addition) | 0 – 5°C | >10°C: Formation of regioisomers or polymerization.[1] |

| Solvent Choice | 1,2-DCE or Chlorobenzene | DCM: Lower boiling point limits rate.[1] THF: Incompatible (complexes with AlCl₃).[1] |

| Reaction Time | 2 – 4 Hours | >6 Hours: Risk of S-oxidation or ether cleavage.[1] |

Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic flow of the Friedel-Crafts acylation, highlighting the role of the piperidine nitrogen in complexing the Lewis Acid.

Figure 2: Mechanistic pathway of the acylation. Note that the basic nitrogen of the piperidine consumes 1 equivalent of Lewis acid, necessitating a super-stoichiometric amount of AlCl₃.

Troubleshooting & Expert Insights

The "Piperidine Trap"

Issue: Low yield in Friedel-Crafts acylation. Cause: The basic nitrogen in the piperidine ring coordinates strongly with AlCl₃, removing it from the catalytic cycle. Solution: Do not use catalytic amounts.[1] You must use at least 1 equivalent for the nitrogen + 1 equivalent for the carbonyl + catalytic excess . Standard protocol requires 3.0–4.0 equivalents of AlCl₃.[1][3]

Regioselectivity Drifts

Issue: Product mixture contains C2-acylated or C6-acylated byproducts. Cause: High temperatures during the addition phase.[1] Solution: Ensure the benzothiophene is added slowly at 0°C. The C3 position is electronically favored (highest HOMO coefficient), but kinetic control is required to maintain this selectivity.[1]

Demethylation Challenges

Issue: Incomplete removal of methyl protecting groups in the final step (if converting to phenols). Solution: While BBr₃ is standard, Pyridine Hydrochloride fusion (heating neat at 180°C) is a robust industrial alternative for benzothiophenes that resist boron reagents.[1]

References

-

Jones, C. D., et al. (1984).[1] "Synthesis and Anti-estrogenic Activity of [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (LY156758)." Journal of Medicinal Chemistry.

-

[1]

-

-

García-Pérez, A., et al. (2022).[1] "Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts." Chemistry – A European Journal.[1][4]

-

[1]

-

-

Eli Lilly and Company. (1995).[1] "Process for the preparation of 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene." U.S. Patent 5,457,217.[1]

-

Organic Process Research & Development. (2002).[1] "Process Development of a Novel Selective Estrogen Receptor Modulator."

-

[1]

-

Sources

Methodological & Application

Synthesis protocol for Raloxifene using 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate

Application Note: Synthesis Protocol for Raloxifene Regioisomers using 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate

Abstract

Raloxifene is a highly potent Selective Estrogen Receptor Modulator (SERM) clinically utilized for the prevention and treatment of postmenopausal osteoporosis 1[1]. While the canonical structure of Raloxifene features a benzothiophene core acylated with a para-substituted 4-(2-(piperidin-1-yl)ethoxy)benzoyl group, synthesizing regioisomers—such as the ortho-substituted analog—is a critical practice in advanced Structure-Activity Relationship (SAR) studies. These analogs are essential for mapping the steric constraints of the estrogen receptor (ER) binding pocket and establishing robust impurity tracking profiles [[2]](2]. This guide details a self-validating, high-yield protocol for synthesizing the ortho-regioisomer of Raloxifene utilizing the specific precursor 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate .

Introduction & Scientific Rationale

The synthesis of the Raloxifene ortho-analog from an aldehyde precursor requires a precise sequence of oxidation, chlorination, Friedel-Crafts acylation, and global demethylation 3[3].

Causality in Precursor Selection: The oxalate salt of the benzaldehyde is intentionally selected over its free-base counterpart. The tertiary amine of the piperidine ring is highly basic and nucleophilic; in a free-base state, it can auto-catalyze the degradation or polymerization of the adjacent aldehyde under ambient conditions. The oxalate salt ensures long-term bench stability and allows for precise stoichiometric control during the initial oxidation step.

Experimental Workflow

Synthesis workflow of the Raloxifene ortho-regioisomer from the benzaldehyde oxalate precursor.

Step-by-Step Experimental Protocols

Phase 1: Free-Basing and Pinnick Oxidation

Objective: Convert the stable benzaldehyde oxalate salt to the corresponding benzoic acid without oxidizing the sensitive piperidine nitrogen. Causality: The Pinnick oxidation is selected over harsh oxidants (like Jones reagent or KMnO₄) because it is highly chemoselective for aldehydes and operates under mild, slightly acidic conditions, preventing the N-oxidation of the piperidine ring.

-

Dissolution & Free-Basing: Suspend 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate (1.0 eq) in a biphasic mixture of tert-butanol and water (5:1 v/v). Add 1.5 eq of NaHCO₃ to dissociate the oxalate salt.

-

Self-Validation: Vigorous effervescence (CO₂ gas evolution) indicates successful neutralization of the oxalate salt.

-

-

Scavenger Addition: Add 2-methyl-2-butene (5.0 eq).

-

Causality: This acts as a hypochlorous acid (HOCl) scavenger, preventing unwanted electrophilic chlorination of the aromatic ring during the oxidation cycle.

-

-

Oxidation: Add NaH₂PO₄ (buffer, 2.0 eq) followed by the portion-wise addition of NaClO₂ (sodium chlorite, 1.5 eq). Stir at room temperature for 4 hours.

-

Workup: Concentrate the mixture in vacuo to remove tert-butanol. Adjust the aqueous layer to pH 6.0 using 1M HCl to precipitate 2-(2-(Piperidin-1-yl)ethoxy)benzoic acid . Filter and dry under high vacuum.

Phase 2: Acyl Chloride Formation

Objective: Activate the benzoic acid for the subsequent Friedel-Crafts acylation.

-

Reagent Charging: Suspend the intermediate benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Activation: Add catalytic N,N-dimethylformamide (DMF) (0.05 eq), followed by the dropwise addition of thionyl chloride (SOCl₂, 2.0 eq) at 0°C.

-

Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate. This highly electrophilic species acts as the active chlorinating agent, significantly accelerating the reaction and preventing the thermal degradation that occurs with prolonged heating.

-

-

Reaction & Validation: Warm the mixture to reflux (40°C) for 2 hours.

-

Self-Validation: The complete cessation of HCl and SO₂ gas evolution indicates that the conversion to the acyl chloride is finished.

-

-

Isolation: Remove the solvent and excess SOCl₂ under reduced pressure to yield 2-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride as a viscous oil. Use immediately in the next step to prevent hydrolysis.

Phase 3: Friedel-Crafts Acylation

Objective: Couple the acyl chloride with the protected benzothiophene core.

-

Preparation: Dissolve 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq) and the freshly prepared acyl chloride (1.2 eq) in anhydrous chlorobenzene.

-

Lewis Acid Addition: Cool the mixture to 0°C. Dropwise, add Titanium(IV) chloride (TiCl₄, 3.0 eq).

-

Reaction: Stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 12 hours.

-

Quench & Workup: Pour the dark red reaction mixture over crushed ice and 1M HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the methoxy-protected ortho-Raloxifene analog .

Phase 4: Global Demethylation

Objective: Unmask the phenol groups to generate the active SERM pharmacophore.

-

Cooling: Dissolve the protected intermediate (1.0 eq) in anhydrous DCM and cool to -78°C using a dry ice/acetone bath.

-

Cleavage: Slowly add Boron tribromide (BBr₃, 4.0 eq).

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 4 hours.

-

Quench: Carefully quench the reaction by the dropwise addition of methanol at 0°C to destroy excess BBr₃.

-

Self-Validation: Vigorous fuming accompanied by a distinct color change from dark brown to light yellow confirms the successful quench of the boron complexes.

-

-

Purification: Concentrate the mixture, neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography to yield the final Raloxifene ortho-regioisomer .

Quantitative Data Summary

| Step | Transformation | Key Reagents (Equivalents) | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Benzaldehyde Oxalate → Benzoic Acid | NaClO₂ (1.5), Scavenger (5.0) | 20 - 25 | 4 | 85 - 90 |

| 2 | Benzoic Acid → Acyl Chloride | SOCl₂ (2.0), cat. DMF (0.05) | 40 (Reflux) | 2 | >95 (Crude) |

| 3 | Friedel-Crafts Acylation | Benzothiophene (1.0), TiCl₄ (3.0) | 0 to 25 | 12 | 70 - 75 |

| 4 | Global Demethylation | BBr₃ (4.0) | -78 to 25 | 5 | 80 - 85 |

References

-

Grese, T. A., et al. "Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators." Journal of Medicinal Chemistry. 1

-

Palkowitz, A. D., et al. "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- 2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator." Journal of Medicinal Chemistry. 4

-

"Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives." PMC - National Institutes of Health. 2

-

"WO2011132194A1 - Process for the preparation of raloxifene hydrochloride." Google Patents. 3

Sources

Application Notes and Protocols: Strategic Approaches to Condensation Reactions of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde Oxalate